Boc-L-thiocitrulline-otbu
CAS No.: 133565-49-8
Cat. No.: VC21541695
Molecular Formula: C15H29N3O4S
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133565-49-8 |
|---|---|
| Molecular Formula | C15H29N3O4S |
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | tert-butyl (2S)-5-(carbamothioylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
| Standard InChI | InChI=1S/C15H29N3O4S/c1-14(2,3)21-11(19)10(8-7-9-17-12(16)23)18-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,20)(H3,16,17,23)/t10-/m0/s1 |
| Standard InChI Key | BZCHKHCGOVKYIY-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CCCNC(=S)N)NC(=O)OC(C)(C)C |
| SMILES | CC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Boc-L-thiocitrulline-otbu is formally known by its IUPAC name tert-butyl (2S)-5-(carbamothioylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate . It is registered with CAS number 133565-49-8 and possesses several synonyms used in scientific literature and commercial catalogues . The condensed representation of this compound is sometimes denoted as Boc-Orn(CSNH2)-OtBu, indicating its derivation from the amino acid ornithine with specific protecting groups and functional modifications .
In chemical databases, this compound is catalogued with various identifiers including PubChem CID 7019684, DSSTox Substance ID DTXSID20427154, and Wikidata identifier Q82239868 . These standardized identifiers facilitate accurate referencing in scientific literature and chemical databases.
Structural Characteristics
The molecular structure of Boc-L-thiocitrulline-otbu represents a modified amino acid with several key structural features:
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A central L-ornithine backbone with S-configuration at the alpha carbon
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An N-terminal Boc (tert-butyloxycarbonyl) protecting group
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A C-terminal tert-butyl ester protecting group
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A terminal thiourea group (-NH-CS-NH₂) on the side chain
The molecular formula is C₁₅H₂₉N₃O₄S with a calculated molecular weight of 347.5 g/mol . The compound contains three nitrogen atoms, four oxygen atoms, and one sulfur atom within its structure. The thiourea group is a critical functional component that contributes to the compound's biological activity, particularly its ability to interact with heme-containing proteins .
Physical and Chemical Properties
Chemical Properties
The chemical behavior of Boc-L-thiocitrulline-otbu is influenced by its functional groups and stereochemistry. Key chemical properties include:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 347.479 g/mol | |
| Polar Surface Area (PSA) | 142.80000 | |
| LogP | 3.15080 | |
| Storage Temperature | -15°C to -20°C |
The presence of the thiourea group (-NH-CS-NH₂) confers unique chemical properties, including the ability to interact with metal centers such as the heme iron in nitric oxide synthase enzymes . The compound also possesses protected amino and carboxyl groups, which influence its solubility and reactivity profiles.
Synthesis and Related Compounds
Related Compounds
Boc-L-thiocitrulline-otbu belongs to a family of L-thiocitrulline derivatives that have been synthesized and studied for their inhibitory effects on nitric oxide synthase . The parent compound, L-thiocitrulline (gamma-thioureido-L-norvaline), has been more extensively studied and documented in scientific literature as a potent, stereospecific inhibitor of various nitric oxide synthase isoforms .
The relationship between Boc-L-thiocitrulline-otbu and other thiocitrulline derivatives highlights the importance of protecting groups in modulating solubility, cell permeability, and pharmacokinetic properties of these research compounds.
Biological Activity and Research Applications
Structure-Activity Relationships
Studies on derivatives of L-thiocitrulline have provided insights into structure-activity relationships within this class of compounds. The research indicates that certain modifications to the L-thiocitrulline structure can result in compounds with varying degrees of inhibitory activity against the three isoforms of nitric oxide synthase .
These findings support a proposed model of the L-arginine binding site of NOS and contribute to the understanding of molecular requirements for effective NOS inhibition . Such structure-activity information is valuable for the rational design of more selective inhibitors targeting specific NOS isoforms.
| Supplier | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| TRC | B671400 | 10 mg | $165 |
| Biosynth Carbosynth | FB111254 | 500 mg | $205 |
| Biosynth Carbosynth | FB111254 | 1 g | $354 |
| AK Scientific | Z9723 | 500 mg | $326 |
| American Custom Chemicals | AAA0005598 | 10 mg (95% purity) | $465 |
This pricing information demonstrates the specialized nature of the compound and its primary application in research settings rather than large-scale industrial processes.
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